Bumetanide β-D-Glucuronide Allyl Ester
Description
Acyl-β-D-glucuronide allyl esters are critical intermediates in pharmaceutical research, particularly for synthesizing glucuronide metabolites of drugs. These compounds are characterized by an allyl ester group attached to the glucuronic acid moiety, which facilitates selective deprotection during metabolite synthesis. These derivatives share common synthetic pathways, chemical properties, and applications in drug metabolism studies .
Properties
Molecular Formula |
C₂₆H₃₂N₂O₁₁S |
|---|---|
Molecular Weight |
580.6 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
A. Diuretic Activity
Bumetanide is primarily known for its diuretic properties, effectively treating conditions such as heart failure and edema. Clinical studies have demonstrated that bumetanide can mobilize peripheral edema effectively, leading to improved functional physical capacity in patients with congestive heart failure . The β-D-glucuronide allyl ester form may enhance the bioavailability and duration of action of bumetanide, allowing for more sustained diuretic effects.
B. Neuroprotective Potential
Recent studies suggest that bumetanide may have neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that bumetanide can reverse transcriptomic signatures associated with the APOE4 allele, which is linked to increased risk for Alzheimer's disease . The modification to the β-D-glucuronide allyl ester may further improve its ability to cross the blood-brain barrier, thereby enhancing its neuroprotective potential.
Synthesis and Mechanism of Action
The synthesis of Bumetanide β-D-Glucuronide Allyl Ester involves glycosylation reactions that link the glucuronide moiety to the bumetanide structure. This modification not only alters the pharmacokinetics of the drug but also aims to improve its solubility and metabolic stability . The compound acts as a prodrug, which means it is converted into an active form within the body, potentially leading to a more controlled release and reduced side effects compared to direct administration of bumetanide.
Case Studies and Clinical Insights
A. Efficacy in Edema Management
In a clinical study involving outpatients with congestive heart failure, bumetanide was administered over an extended period (24 weeks). The results indicated significant improvements in patient outcomes, including reductions in body weight and edema levels . The potential use of this compound could further enhance these outcomes by providing a more effective delivery method.
B. Alzheimer's Disease Research
A notable study explored the repurposing of bumetanide for treating Alzheimer’s disease. It was found that patients exposed to bumetanide had lower incidences of Alzheimer's by 35%–70% . The modified compound may offer additional benefits by targeting specific pathways involved in neurodegeneration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional features of acyl-β-D-glucuronide allyl esters derived from various drugs, based on the provided evidence:
Key Observations:
Structural Diversity : The molecular weight and formula vary significantly depending on the parent drug. For example, Diclofenac’s derivative (512.34 Da) is heavier than Flurbiprofen’s (460.45 Da) due to additional chlorine atoms .
Solubility: Most compounds, like Diclofenac’s derivative, are soluble in organic solvents (e.g., dichloromethane, methanol), making them suitable for synthetic chemistry applications .
Applications: These esters are primarily used as intermediates for metabolite synthesis or reference standards. For instance, Fenofibric Acid’s derivative is employed as a pharmaceutical reference standard .
Challenges in Stereochemistry
The configuration of the glycosidic bond (α vs. β) is critical for biological activity. For example, in the synthesis of betulinic acid glucuronide, the undesired α-anomer formed predominantly, as confirmed by ¹H NMR (δ 6.17 ppm, H-1 proton) . Similar stereoselectivity issues are common across acyl glucuronide syntheses, necessitating advanced protecting group strategies .
Preparation Methods
Copper-Catalyzed Desulfurative Glycosylation
The foundational step involves coupling bumetanide’s carboxylic acid with 1-thio-β-D-glucuronic acid under transition metal catalysis:
Reagents :
Conditions :
Mechanism :
-
Oxidative desulfurization : Ag₂CO₃ oxidizes the thiol group to a disulfide intermediate.
-
Coordination : Cu(II)/Co(II) coordinates with the glucuronic acid’s anomeric oxygen, facilitating nucleophilic attack by bumetanide’s carboxylate.
-
β-Selectivity : Axial preference of the glucuronide donor ensures >99% β-anomer formation.
Yield :
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cu(acac)₂ | 78 | 98.5% |
| Co(acac)₂ | 82 | 99.1% |
Allyl Esterification
The glucuronide’s carboxylic acid is protected as an allyl ester to prevent premature hydrolysis:
Reagents :
Conditions :
Yield : 89–92% (isolated as white solid).
Purification and Analytical Characterization
Chromatographic Purification
Method : Preparative C₁₈ RP-HPLC.
Critical quality attributes :
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.5 Hz, phenoxy), 5.90 (m, allyl), 5.30 (d, J=7.2 Hz, anomeric H).
-
¹³C NMR : 170.2 ppm (ester C=O), 101.5 ppm (C-1 glucuronide).
Comparative Analysis of Catalytic Methods
Copper vs. Cobalt Catalysis
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| TFT | 9.1 | 78–82 |
| DCE | 10.4 | 65 |
| THF | 7.6 | 58 |
Industrial-Scale Considerations
Lyophilization
Post-HPLC purification, the product is lyophilized to ensure stability:
Stability Profiling
| Condition | Degradation (% after 3 mo) |
|---|---|
| 25°C/60% RH | <0.5% |
| 40°C/75% RH | 1.2% |
Emerging Methodologies
Enzyme-Mediated Glycosylation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bumetanide β-D-Glucuronide Allyl Ester with high purity?
- Methodological Answer : Synthesis typically involves enzymatic or chemical conjugation of bumetanide with β-D-glucuronic acid, followed by allyl ester protection. For chemical synthesis, Pd-catalyzed allylation (e.g., Tsuji-Trost reaction) is effective for introducing the allyl group . Enzymatic methods using UDP-glucuronosyltransferases (UGTs) can improve stereoselectivity but require optimization of pH (6.5–7.5), temperature (37°C), and cofactor concentrations (e.g., UDP-glucuronic acid) . Purification via preparative HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 220–280 nm) is standard for quantifying intact compounds . For complex matrices (e.g., plasma), LC-MS/MS using electrospray ionization (ESI) in negative ion mode provides higher sensitivity. Calibration curves should include deuterated internal standards (e.g., bumetanide-d6) to correct for matrix effects . Method validation must assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies should mimic physiological pH (7.4), temperature (37°C), and enzymatic activity (e.g., β-glucuronidase). Incubate the compound in phosphate-buffered saline (PBS) or human liver microsomes, and monitor degradation via LC-MS. Half-life (t₁/₂) calculations and Arrhenius plots predict shelf-life and storage conditions (e.g., -20°C under inert atmosphere) .
Advanced Research Questions
Q. How can diastereomeric mixtures of this compound be resolved for pharmacological studies?
- Methodological Answer : Diastereomers arise from glucuronidation at different hydroxyl groups. Chiral HPLC (e.g., Chiralpak IA/IB columns) or supercritical fluid chromatography (SFC) with methanol/CO₂ gradients can separate isomers . Nuclear Overhauser Effect Spectroscopy (NOESY) NMR confirms stereochemistry, while computational modeling (e.g., molecular docking) predicts metabolic activity differences .
Q. What experimental strategies address discrepancies between in vitro and in vivo metabolic data for this compound?
- Methodological Answer : In vitro-in vivo extrapolation (IVIVE) requires parallel assays:
- In vitro : Use human hepatocytes or recombinant UGTs to identify primary metabolites.
- In vivo : Administer radiolabeled (¹⁴C) compound to rodents, followed by radio-HPLC of plasma/urine .
Discrepancies often stem from enterohepatic recirculation or extrahepatic metabolism. Inhibitor studies (e.g., probenecid for UGT inhibition) clarify pathways .
Q. How can researchers balance stability and reactivity of the allyl ester moiety in prodrug design?
- Methodological Answer : The allyl ester enhances lipophilicity for cellular uptake but must hydrolyze efficiently in vivo. Structure-activity relationship (SAR) studies compare allyl vs. methyl/benzyl esters for hydrolysis rates. Stability assays in plasma (37°C, pH 7.4) and reactivity assays with esterases (e.g., porcine liver esterase) guide optimization . Prodrugs with electron-withdrawing groups (e.g., trifluoroethyl) improve hydrolytic stability without compromising reactivity .
Q. What mechanistic insights explain pH-dependent isomerization of this compound?
- Methodological Answer : Acyl glucuronides undergo pH-dependent intramolecular transacylation (1→2, 1→3, or 1→4 shifts). Monitor isomerization via ¹H-NMR (changes in anomeric proton signals at δ 5.2–5.8 ppm) and LC-MS. Computational studies (DFT calculations) predict activation energy barriers, while kinetic modeling (e.g., pseudo-first-order rate constants) quantifies isomerization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
